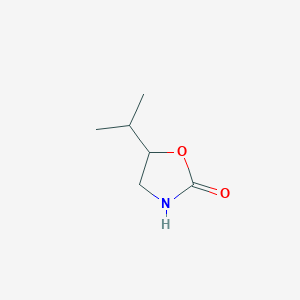
2-ethyl-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethyl-2,3-dihydro-1-benzofuran-3-one” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a unique Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . Also, a highly effective cocatalysis system (PdI 2 -thiourea and CBr 4) enables a carbonylative cyclization of a broad range of o -hydroxylarylacetylenes to the corresponding methyl benzo [ b ]furan-3-carboxylates .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-2,3-dihydro-1-benzofuran-3-one involves the cyclization of 2-ethylphenol with ethyl acetoacetate in the presence of a Lewis acid catalyst, followed by reduction and dehydration reactions.", "Starting Materials": [ "2-ethylphenol", "ethyl acetoacetate", "Lewis acid catalyst", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Mix 2-ethylphenol and ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, and heat the mixture to initiate cyclization reaction.", "Step 2: After completion of the reaction, cool the mixture and extract the product using a suitable solvent.", "Step 3: Reduce the product using sodium borohydride in the presence of acetic acid to obtain the corresponding alcohol.", "Step 4: Dehydrate the alcohol using sulfuric acid to form the desired ketone.", "Step 5: Neutralize the reaction mixture with sodium hydroxide and extract the product with water.", "Step 6: Purify the product using standard techniques, such as recrystallization or column chromatography." ] } | |
Numéro CAS |
53614-65-6 |
Nom du produit |
2-ethyl-2,3-dihydro-1-benzofuran-3-one |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




